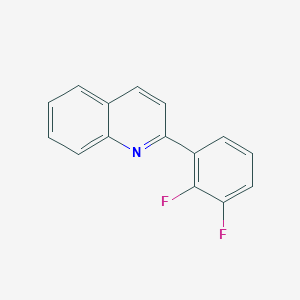
2-(2,3-Difluorophenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Difluorophenyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, material science, and industrial chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the compound’s biological activity and chemical stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Difluorophenyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an arylamine in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 2-(2,3-Difluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinolines .
科学的研究の応用
2-(2,3-Difluorophenyl)quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2,3-Difluorophenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
類似化合物との比較
- 2-(3,4-Difluorophenyl)quinoline
- 2-(2,4-Difluorophenyl)quinoline
- 2-(2,5-Difluorophenyl)quinoline
Comparison: Compared to its analogs, 2-(2,3-Difluorophenyl)quinoline often exhibits enhanced biological activity due to the specific positioning of the fluorine atoms, which can influence the compound’s electronic properties and its interaction with biological targets . This unique positioning can also affect the compound’s chemical reactivity and stability .
特性
分子式 |
C15H9F2N |
|---|---|
分子量 |
241.23 g/mol |
IUPAC名 |
2-(2,3-difluorophenyl)quinoline |
InChI |
InChI=1S/C15H9F2N/c16-12-6-3-5-11(15(12)17)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H |
InChIキー |
IDORSWKZMNMNAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)

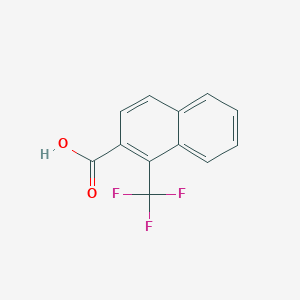
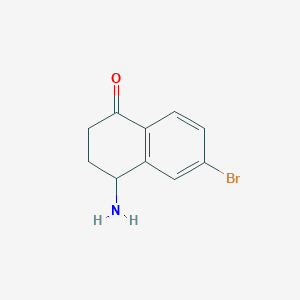

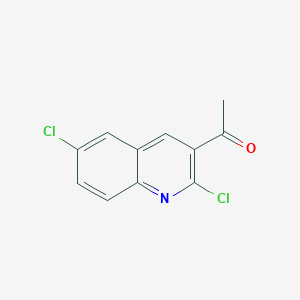
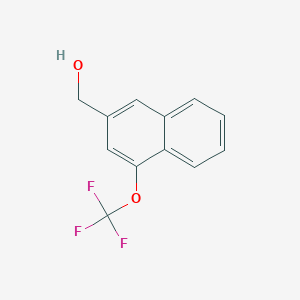
![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
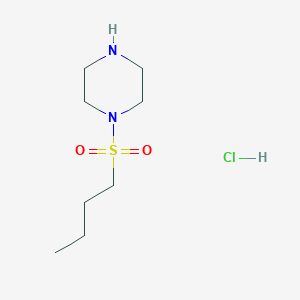
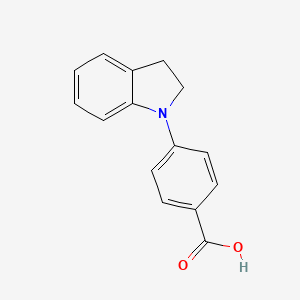


![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)

